molecular formula C34H24N2O4 B5107143 N,N'-bis(2-benzoylphenyl)isophthalamide

N,N'-bis(2-benzoylphenyl)isophthalamide

Cat. No.: B5107143
M. Wt: 524.6 g/mol
InChI Key: HZFJJKRFSPPWOI-UHFFFAOYSA-N
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Description

N,N'-bis(2-benzoylphenyl)isophthalamide (BBPI) is a synthetic compound that has gained significant attention in the field of chemical and biological research. BBPI is a member of the isophthalic amide family, which is known for its diverse applications in various fields. BBPI has been found to possess unique properties that make it an ideal candidate for a range of scientific applications.

Mechanism of Action

The mechanism of action of N,N'-bis(2-benzoylphenyl)isophthalamide is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. This compound has been found to exhibit inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help in the prevention of oxidative stress-related diseases. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, indicating its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-bis(2-benzoylphenyl)isophthalamide in lab experiments include its high purity, stability, and ease of synthesis. This compound is also highly soluble in organic solvents, making it easy to handle in lab experiments. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of N,N'-bis(2-benzoylphenyl)isophthalamide. One potential direction is the synthesis of this compound derivatives with enhanced properties, such as increased fluorescence intensity or improved biological activity. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, the development of new synthesis methods for this compound can help in reducing its cost and increasing its availability.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound that has gained significant attention in the field of chemical and biological research. This compound has been found to possess unique properties that make it an ideal candidate for a range of scientific applications. The synthesis method of this compound involves a reaction between 2-benzoylbenzoic acid and isophthaloyl dichloride. This compound has been extensively studied for its potential applications in various fields, such as material science, organic chemistry, and medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. The advantages of using this compound in lab experiments include its high purity, stability, and ease of synthesis, while the limitations include its high cost and limited availability. The future directions for the research and development of this compound include the synthesis of this compound derivatives with enhanced properties, investigation of the mechanism of action of this compound, and the development of new synthesis methods for this compound.

Synthesis Methods

N,N'-bis(2-benzoylphenyl)isophthalamide can be synthesized by a reaction between 2-benzoylbenzoic acid and isophthaloyl dichloride in the presence of a suitable solvent and a base. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N,N'-bis(2-benzoylphenyl)isophthalamide has been extensively studied for its potential applications in various fields, such as material science, organic chemistry, and medicinal chemistry. This compound has been found to exhibit excellent fluorescent properties, making it an ideal candidate for use in fluorescence-based sensors. This compound has also been used as a building block for the synthesis of various organic compounds, such as dendrimers, polymers, and macrocycles.

Properties

IUPAC Name

1-N,3-N-bis(2-benzoylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N2O4/c37-31(23-12-3-1-4-13-23)27-18-7-9-20-29(27)35-33(39)25-16-11-17-26(22-25)34(40)36-30-21-10-8-19-28(30)32(38)24-14-5-2-6-15-24/h1-22H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJJKRFSPPWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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